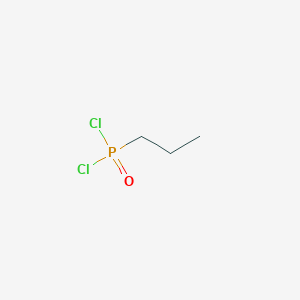
1-Chloro-4-nonyne
Descripción general
Descripción
1-Chloro-4-nonyne is a chemical compound that belongs to the family of alkynes. It is a colorless liquid that is used in various scientific research applications. The compound has gained significant attention due to its unique chemical properties and potential applications in different fields.
Aplicaciones Científicas De Investigación
Block Copolymer Synthesis
1-Chloro-4-nonyne is utilized in the synthesis of block copolymers. For instance, it is involved in the copolymerization process with other acetylenes, such as 1-chloro-2-phenylacetylene and 2-nonyne. These copolymerizations are facilitated by catalysts like MoOCl4-based living polymerization catalysts, leading to diblock and triblock copolymers with narrow molecular weight distributions (Iwawaki, Hayano, & Masuda, 2001).
Molecular Structure Investigations
The compound plays a role in the study of molecular structures. Electron diffraction methods have been used to investigate molecules similar to 1-Chloro-4-nonyne, like 1,4-dichloro-2-butyne, providing insights into bond distances and angles, which are crucial for understanding molecular conformations and reactivity (Kuchitsu, 1957).
Coupling Reactions in Organic Synthesis
1-Chloro-4-nonyne is significant in organic synthesis, particularly in coupling reactions. For example, a novel transition-metal-free coupling reaction involving arynes, chloroalkanes, and CO2, where 1-Chloro-4-nonyne-type compounds participate, has been developed. This method allows the incorporation of chloro and CO2 groups into arynes, offering a versatile approach for synthesizing various organic compounds (Jiang et al., 2018).
Fluorescence Quenching in Sensing Applications
Compounds related to 1-Chloro-4-nonyne are used in the development of fluorescent sensors. For example, derivatives of 1,4-dichloro-2-butyne have been used to create sensors that detect nitroaromatic compounds like TNT, a capability important in security and environmental monitoring (Zyryanov, Palacios, & Anzenbacher, 2008).
Synthesis of Pharmaceutical and Polymer Intermediates
1-Chloro-4-nonyne and its derivatives are important intermediates in the synthesis of various pharmaceuticals, pesticides, and polymer materials. Their unique chemical properties enable the formation of complex molecules that are critical in these industries. For example, 1,4-dichloro-2-butyne, a compound related to 1-Chloro-4-nonyne, is a key intermediate in these fields (Xian et al., 2011).
Propiedades
IUPAC Name |
1-chloronon-4-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15Cl/c1-2-3-4-5-6-7-8-9-10/h2-4,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZYERSKMQJUCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40187763 | |
| Record name | 1-Chloro-4-nonyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40187763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-nonyne | |
CAS RN |
3416-74-8 | |
| Record name | 1-Chloro-4-nonyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003416748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-4-nonyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40187763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3416-74-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[1H-Indol-3-YL-acetyl]valine acid](/img/structure/B1583827.png)






